molecular formula C21H24ClN3O3S B8100855 (Z)-N-(4-(2-(2-(((4-chlorophenyl)sulfonyl)imino)piperidin-1-yl)ethyl)phenyl)acetamide

(Z)-N-(4-(2-(2-(((4-chlorophenyl)sulfonyl)imino)piperidin-1-yl)ethyl)phenyl)acetamide

Cat. No.: B8100855
M. Wt: 434.0 g/mol
InChI Key: POQUVOZXJFOPBC-FLFQWRMESA-N
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Description

(Z)-N-(4-(2-(2-(((4-chlorophenyl)sulfonyl)imino)piperidin-1-yl)ethyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a chlorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(2-(2-(((4-chlorophenyl)sulfonyl)imino)piperidin-1-yl)ethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to streamline the synthesis process and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.

    Reduction: Reduction reactions may target the sulfonyl group or the imino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring or phenyl group.

    Reduction Products: Reduced forms of the sulfonyl or imino groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or a ligand in various chemical reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and protein binding.

    Cell Signaling: Investigated for its role in modulating cell signaling pathways.

Medicine

    Drug Development: Explored as a potential therapeutic agent for various diseases.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(2-(2-(((4-chlorophenyl)sulfonyl)imino)piperidin-1-yl)ethyl)phenyl)acetamide involves:

    Molecular Targets: The compound may target specific enzymes, receptors, or proteins.

    Pathways Involved: It can modulate biochemical pathways such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4-(2-(2-(((4-bromophenyl)sulfonyl)imino)piperidin-1-yl)ethyl)phenyl)acetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    (Z)-N-(4-(2-(2-(((4-methylphenyl)sulfonyl)imino)piperidin-1-yl)ethyl)phenyl)acetamide: Contains a methylphenyl group instead of a chlorophenyl group.

Uniqueness

    Chlorophenyl Group: The presence of the chlorophenyl group imparts unique chemical reactivity and biological activity.

    Sulfonyl Group: The sulfonyl group enhances the compound’s stability and solubility.

This detailed article provides a comprehensive overview of (Z)-N-(4-(2-(2-(((4-chlorophenyl)sulfonyl)imino)piperidin-1-yl)ethyl)phenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[2-[(2Z)-2-(4-chlorophenyl)sulfonyliminopiperidin-1-yl]ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S/c1-16(26)23-19-9-5-17(6-10-19)13-15-25-14-3-2-4-21(25)24-29(27,28)20-11-7-18(22)8-12-20/h5-12H,2-4,13-15H2,1H3,(H,23,26)/b24-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQUVOZXJFOPBC-FLFQWRMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCN2CCCCC2=NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)CCN\2CCCC/C2=N/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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